2-Chloroethanol-1,1,2,2-d4 (CAS 117067-62-6) is the fully deuterated isotopologue of 2-chloroethanol, featuring a +4 Da mass shift across its carbon backbone. In industrial and scientific procurement, its primary value proposition lies in its role as an indispensable Stable Isotope-Labeled Internal Standard (SIL-IS) for the ultra-trace quantification of ethylene oxide (EO) and 2-chloroethanol (2-CE) residues via GC-MS/MS [1]. Because regulatory frameworks (such as the EU Maximum Residue Limits) strictly monitor EO and 2-CE in complex matrices like agricultural exports, spices, and sterilized medical devices, laboratories require an internal standard that perfectly mimics the target analyte's extraction behavior and ionization profile. Beyond analytical chemistry, 2-Chloroethanol-1,1,2,2-d4 serves as a highly controlled, step-wise alkylating agent for introducing fully deuterated -CD2-CD2-OH linkages in the synthesis of next-generation deuterated active pharmaceutical ingredients (APIs) and specialized materials [2].
Substituting 2-Chloroethanol-1,1,2,2-d4 with generic internal standards (such as 1-bromoeicosane or deuterated ethanol) fundamentally compromises analytical accuracy in complex matrices. 2-CE is highly polar and water-soluble, meaning it exhibits unique partitioning behavior during QuEChERS or QuOil extractions. Generic standards fail to track these specific extraction losses, and they cannot correct for the severe matrix suppression (often >40%) observed in high-fat samples like sesame seeds [1]. Furthermore, while Ethylene Oxide-d4 (EO-d4) might seem like a logical alternative for EO quantification, it is a highly volatile gas (boiling point ~10.7 °C) that suffers from massive evaporative losses during sample spiking. Because regulatory methods define total EO residues as the sum of EO and 2-CE, converting all EO to 2-CE via acidic derivatization and tracking it with the stable, liquid 2-Chloroethanol-1,1,2,2-d4 (boiling point 129 °C) is the only reproducible, procurement-friendly strategy [2].
In GC-MS/MS analysis of high-fat matrices (e.g., sesame seeds, spices), unlabeled 2-chloroethanol suffers from severe matrix suppression, often exceeding 40%. Using generic internal standards or external calibration fails to correct for this, leading to non-compliant analytical recoveries (<70%). By utilizing 2-Chloroethanol-1,1,2,2-d4 as a stable isotope-labeled internal standard, the matrix effect is perfectly compensated, restoring analytical recoveries to the 70–120% range required by SANTE/11312/2021 guidelines [1].
| Evidence Dimension | Analytical Recovery in High-Fat Matrices |
| Target Compound Data | 70–120% recovery (SANTE-compliant) |
| Comparator Or Baseline | Generic internal standards / external calibration (<70% recovery, >40% matrix suppression) |
| Quantified Difference | >40% improvement in signal correction and recovery stabilization |
| Conditions | GC-MS/MS following QuEChERS/QuOil extraction |
Ensures regulatory compliance and prevents false negatives when testing complex, high-lipid food and agricultural exports.
Natural 2-chloroethanol exhibits a distinct isotopic envelope due to 35Cl and 37Cl isotopes (m/z 80 and 82). Using partially deuterated standards (e.g., d2) can result in mass spectral overlap and cross-talk. 2-Chloroethanol-1,1,2,2-d4 provides a clean +4 Da mass shift (precursor m/z 84 and 86), completely bypassing the natural chlorine isotopic distribution. This isolation enables an ultra-low Limit of Quantification (LOQ) of 10 ng/g (0.01 mg/kg) in Multiple Reaction Monitoring (MRM) without background interference[1].
| Evidence Dimension | Precursor Ion Mass Isolation |
| Target Compound Data | m/z 84 and 86 (zero cross-talk) |
| Comparator Or Baseline | Unlabeled 2-CE (m/z 80 and 82) |
| Quantified Difference | +4 Da shift eliminates isotopic envelope overlap |
| Conditions | Electron Ionization (EI) GC-MS/MS (MRM mode) |
Enables the ultra-trace quantification (10 ng/g LOQ) required to meet strict EU Maximum Residue Limits (MRLs) for ethylene oxide.
Regulatory frameworks define total ethylene oxide residues as the sum of EO and 2-CE. While EO-d4 can be used as a standard, it is a highly volatile gas (boiling point ~10.7 °C), leading to significant evaporative losses and handling hazards during sample spiking. 2-Chloroethanol-1,1,2,2-d4 is a stable liquid at room temperature (boiling point 129 °C). By converting all sample EO to 2-CE via acidic derivatization (HCl/NaCl) and tracking the total pool with 2-CE-d4, laboratories eliminate the >50% handling losses associated with gaseous EO standards [1].
| Evidence Dimension | Boiling Point and Handling Stability |
| Target Compound Data | Stable liquid (BP 129 °C) |
| Comparator Or Baseline | Ethylene Oxide-d4 (Volatile gas, BP ~10.7 °C) |
| Quantified Difference | ~118 °C higher boiling point, eliminating gaseous evaporative losses during spiking |
| Conditions | Ambient laboratory sample preparation and derivatization |
Simplifies procurement, storage, and daily laboratory handling by replacing a hazardous, volatile gas with a stable liquid standard.
In the synthesis of deuterated active pharmaceutical ingredients (APIs), standard alkylating agents like 1,2-dichloroethane-d4 can lead to uncontrolled cross-linking or symmetric over-alkylation. 2-Chloroethanol-1,1,2,2-d4 serves as a highly controlled mono-alkylating agent, allowing the precise, step-wise introduction of a -CD2-CD2-OH group. The hydroxyl group can then be selectively activated for subsequent coupling, providing >98 atom % D isotopic purity retention through multi-step syntheses [1].
| Evidence Dimension | Alkylation Control and Linker Insertion |
| Target Compound Data | Controlled step-wise -CD2-CD2-OH insertion |
| Comparator Or Baseline | 1,2-dichloroethane-d4 (prone to symmetric cross-linking) |
| Quantified Difference | Prevents symmetric over-alkylation while maintaining >98% isotopic purity |
| Conditions | Multi-step organic synthesis of deuterated APIs |
Reduces synthetic byproducts and improves overall yield when manufacturing high-value deuterated pharmaceuticals.
Procured as the primary Stable Isotope-Labeled Internal Standard (SIL-IS) for GC-MS/MS quantification of ethylene oxide and 2-chloroethanol in high-fat matrices (e.g., sesame seeds, spices, gums). Its use ensures compliance with strict EU Maximum Residue Limits (MRLs) by correcting for severe matrix suppression during QuEChERS and QuOil extractions [1].
Utilized by contract research organizations (CROs) and medical device manufacturers to quantify residual 2-chloroethanol in sterilized surgical equipment. The +4 Da mass shift allows for interference-free MRM quantification, ensuring that toxic residues are accurately measured below regulatory safety thresholds [1].
Selected as a controlled, step-wise alkylating agent to introduce fully deuterated -CD2-CD2-OH or -CD2-CD2- linkages in the development of next-generation deuterated drugs. It prevents the over-alkylation issues commonly seen with symmetric dihalides like 1,2-dichloroethane-d4 [2].
Deployed as an internal standard for tracking chlorinated volatile organic compounds (VOCs) in wastewater from ethylene oxide manufacturing or industrial sterilization facilities, where high matrix complexity demands robust isotopic correction [1].
Flammable;Acute Toxic